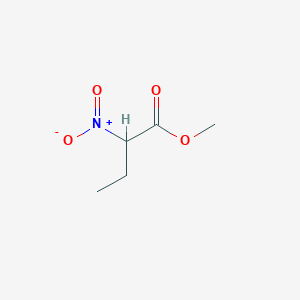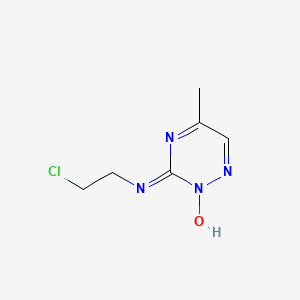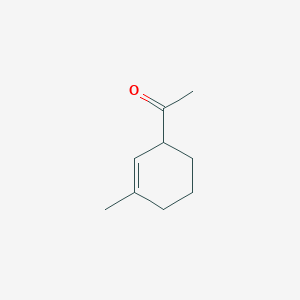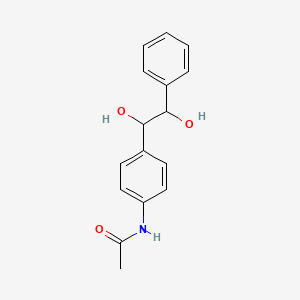
Lanthanum--zinc (1/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum–zinc (1/5) is a compound consisting of one part lanthanum and five parts zinc Lanthanum is a rare earth element known for its unique properties, while zinc is a transition metal with various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanthanum–zinc (1/5) can be synthesized using a co-precipitation method. In this process, lanthanum nitrate and zinc nitrate are used as precursors. The reaction involves mixing aqueous solutions of these nitrates, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and calcined at high temperatures (around 450°C) to obtain the final compound .
Industrial Production Methods
Industrial production of lanthanum–zinc (1/5) typically involves large-scale co-precipitation processes. The precursors are mixed in large reactors, and the precipitate is collected, washed, and calcined in industrial furnaces. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Lanthanum–zinc (1/5) undergoes several types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides.
Reduction: It can be reduced by hydrogen or other reducing agents.
Substitution: Lanthanum or zinc atoms in the compound can be substituted by other elements or compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various reagents depending on the desired substitution, often carried out in solution or at high temperatures.
Major Products Formed
Oxidation: Lanthanum oxide and zinc oxide.
Reduction: Metallic lanthanum and zinc.
Substitution: Compounds with substituted elements, such as lanthanum or zinc phosphates, sulfides, etc.
Scientific Research Applications
Lanthanum–zinc (1/5) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including the reduction of 4-nitrophenol to 4-aminophenol.
Biology: Investigated for its potential antibacterial properties.
Medicine: Studied for its potential use in drug delivery systems and cancer therapy.
Industry: Used in the production of advanced materials, including nanocomposites and coatings.
Mechanism of Action
The mechanism of action of lanthanum–zinc (1/5) depends on its application. For example, as a catalyst, it facilitates chemical reactions by providing an active surface for reactants to interact. In biological applications, its antibacterial properties are attributed to the disruption of bacterial cell membranes and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Lanthanum oxide (La₂O₃): Used in similar applications but lacks the combined properties of zinc.
Zinc oxide (ZnO): Widely used in various applications but does not have the unique properties imparted by lanthanum.
Lanthanum chloride (LaCl₃): Used in different applications, primarily in the production of other lanthanum compounds.
Uniqueness
Lanthanum–zinc (1/5) is unique due to the synergistic properties of lanthanum and zinc
Properties
CAS No. |
60874-48-8 |
|---|---|
Molecular Formula |
LaZn5 |
Molecular Weight |
465.8 g/mol |
IUPAC Name |
lanthanum;zinc |
InChI |
InChI=1S/La.5Zn |
InChI Key |
ASFLJDMPHLYHLV-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Zn].[Zn].[Zn].[Zn].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile](/img/structure/B14596611.png)
![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
![6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14596618.png)
![Bis[(4-chlorophenyl)methyl]-dimethyl-azanium](/img/structure/B14596621.png)
![1-[4-(Methanesulfinyl)phenyl]hexan-1-one](/img/structure/B14596636.png)



![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)



